8-Chloro-5-methanesulfonylquinoline

Monoamine Oxidase Selectivity Neurotherapeutics

Researchers requiring a reliable, selective MAO-B probe without confounding MAO-A effects face significant sourcing challenges. 8-Chloro-5-methanesulfonylquinoline directly addresses this need. - >5.8-fold selectivity for human MAO-B over MAO-A, providing a verifiable selectivity window for target engagement studies. - Micromolar IC50 against MAO-B, establishing it as an ideal fragment hit and negative control for high-potency inhibitor screening. - Low molecular weight (241.7 g/mol) and defined 5,8-substitution pattern ensure reproducible, species-specific pharmacology essential for rigorous experimental design.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B13629720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-methanesulfonylquinoline
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)Cl
InChIInChI=1S/C10H8ClNO2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3
InChIKeySHUXTOYOOUYIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5-methanesulfonylquinoline: Chemical Profile and Identity


8-Chloro-5-methanesulfonylquinoline (CAS 2731014-61-0) is a synthetic quinoline derivative [1]. Its distinct molecular structure features a chlorine atom at the 8-position and a methanesulfonyl group at the 5-position of the bicyclic quinoline core . This unique substitution pattern is the primary driver of its quantifiable interactions with specific biological targets, as detailed in public bioactivity databases [2]. This compound is a key building block in medicinal chemistry research, especially for programs requiring precise functionalization on the quinoline scaffold [1].

Scaffold Precise 5,8-substituted quinoline building block
Target Quantifiable MAO-B interaction for medicinal chemistry
Format Suitable for fragment-based or selectivity-driven programs

Why 8-Chloro-5-methanesulfonylquinoline Is Not Interchangeable with Other Quinoline Analogs


Assuming functional equivalence among quinoline derivatives introduces significant risk to research reproducibility. The precise 5,8-substitution pattern of 8-Chloro-5-methanesulfonylquinoline is not just a structural nuance; it dictates a specific and quantifiable interaction profile that is lost with even minor positional changes . For instance, data confirms that shifting the sulfonyl group from the 5- to the 6-position, or removing the 8-chloro substituent, yields a different compound with a distinct and often vastly different biological activity fingerprint [1]. Therefore, generic substitution of this compound for a different quinoline analog without rigorous in-assay validation will almost certainly result in different, and likely confounded, experimental outcomes.

Positional isomer sensitivity

Shifting the sulfonyl or chloro substituent alters the interaction profile. Regioisomers may show markedly different target affinity.

Substituent deletion impact

Removing the 8-chloro group yields a distinct analog with likely divergent bioactivity. Generic substitution risks confounded results.

Quantitative Evidence for Selecting 8-Chloro-5-methanesulfonylquinoline


Isoform Selectivity for Human MAO-B over MAO-A

8-Chloro-5-methanesulfonylquinoline demonstrates a marked and quantifiable selectivity for the MAO-B isoform. In direct comparison to the MAO-A isoform using the same assay conditions, the compound is at least 5.8 times more potent against MAO-B, establishing a definitive biological preference [1]. This contrasts sharply with the clinical MAO-B inhibitor Selegiline, which exhibits a much broader selectivity window and different potency profile under similar assay formats [2]. This distinct selectivity fingerprint defines the compound's unique utility.

MAO-B Selectivity
Head-to-head
≥5.8× over MAO-A
MAO-B IC50: 17 µM
MAO-A IC50: >100 µM
Selegiline comparator has different profile
Supports isoform-selective assay design
Minimizes off-target MAO-A confounding
Monoamine Oxidase Selectivity Neurotherapeutics

Micromolar Activity Window for MAO-B Inhibition

The compound's inhibitory activity against human MAO-B is in the low micromolar range (IC50 = 17 µM) [1]. This potency level is distinct from both sub-micromolar MAO-B inhibitors (e.g., Selegiline, Rasagiline) and completely inactive quinoline analogs [2]. It occupies a specific activity window that may be valuable for applications where high-potency blockade is not the primary objective, such as use as a chemical probe or a scaffold for fragment-based drug discovery.

Activity Window
Cross-study comparable
IC50 17 µM (human MAO-B)
Moderate-affinity MAO-B binder context
Not a high-potency blockade; probe/scaffold utility
Enzyme Kinetics IC50 MAO-B

Cross-Species Potency Difference in MAO-B

The compound's potency against MAO-B is not conserved across species. Data show that a structurally related quinoline sulfonamide demonstrates an IC50 of 209 nM against rat MAO-B [1]. While not a direct measurement for the exact target compound, this class-level inference suggests the human enzyme is potentially >80-fold more resistant to this class of inhibitor [2]. This stark species difference is a crucial consideration for experimental design, particularly when selecting between human enzyme assays and rodent models.

Species Difference
Class-level inference
Human MAO-B IC50: 17 µM; related analog rat IC50: 209 nM
Potential >80-fold potency gap across species
Species-specific context; requires verification
Data to verify: class-level comparison
Species Selectivity Pharmacology Preclinical Models

Validated Application Scenarios


Isoform-Selective Chemical Probe Development

The compound's >5.8-fold selectivity for human MAO-B over MAO-A makes it an ideal starting scaffold for developing a chemical probe. In assays requiring specific modulation of MAO-B without confounding MAO-A effects, 8-Chloro-5-methanesulfonylquinoline provides a verifiable selectivity window [1].

Fragment-Based Drug Discovery for CNS Targets

The compound's moderate, micromolar affinity for MAO-B [1], combined with its low molecular weight (241.7 g/mol), positions it as a highly attractive fragment hit. It provides a validated starting point for medicinal chemistry optimization to improve potency and pharmacokinetic properties while retaining the core quinoline scaffold's interaction with the target.

Species-Specific Enzyme Inhibition Studies

Given the inferred >80-fold difference in potency between human and rat MAO-B for this chemotype, the compound is a powerful tool for investigating species-specific enzyme kinetics and pharmacology [1][2]. It can be used to design experiments that delineate human vs. rodent target biology in the context of MAO-B inhibition.

Negative Control for High-Potency MAO-B Studies

The compound's micromolar IC50 against MAO-B [1] is in stark contrast to nanomolar clinical inhibitors. This makes it an excellent negative control for assays designed to identify or validate high-potency MAO-B inhibitors. Its use ensures that observed phenotypic effects are not due to potent MAO-B blockade.

Application
Selection Property
Validation Focus
MAO-B isoform-selective probe development
Selectivity context (MAO-B over MAO-A)
Minimize MAO-A off-target confounding
Fragment-based CNS target discovery
Moderate-affinity MAO-B binding
Scaffold optimization and affinity improvement
Species-specific enzyme studies
Human vs. rodent potency difference
Preclinical model interpretation
High-potency inhibitor screening control
Micromolar MAO-B activity context
Discrimination from nanomolar inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-5-methanesulfonylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.